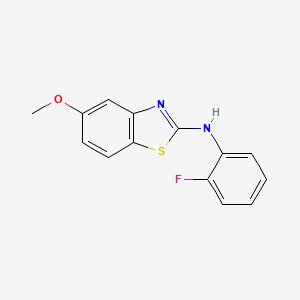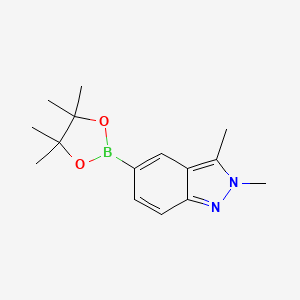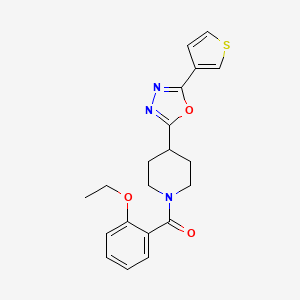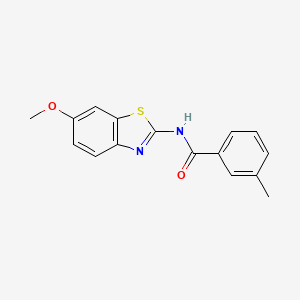![molecular formula C26H26FN5O3 B2722078 7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921514-98-9](/img/structure/B2722078.png)
7-(4-(2-fluorophenyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a piperazine ring, a carbonyl group, a methoxyethyl group, and a pyrazolopyridinone ring. Piperazine is a cyclic amine with various applications, often used as a building block for medical drugs . The presence of a carbonyl group suggests that it can undergo nucleophilic addition-elimination reactions .
Synthesis Analysis
While I don’t have specific information on the synthesis of this compound, compounds with similar functional groups are often synthesized through nucleophilic substitution reactions where a nucleophile attacks the carbonyl carbon, leading to the elimination of a leaving group .Chemical Reactions Analysis
The carbonyl group in this compound can undergo nucleophilic addition-elimination reactions . The piperazine ring can also participate in various reactions, especially as a building block for medical drugs .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carbonyl group could increase its reactivity .科学的研究の応用
G Protein-Biased Dopaminergics
Research on compounds with 1,4-disubstituted aromatic piperazines, similar in structure to the compound , has demonstrated the potential for designing G protein-biased partial agonists targeting dopamine receptors. These agonists show promise for therapeutic applications, particularly in treating disorders associated with dopamine receptor activity, such as schizophrenia and Parkinson's disease. The feasibility of designing such compounds for novel therapeutics was illustrated by the representative 2-methoxyphenylpiperazine, showing antipsychotic activity in vivo (Möller et al., 2017).
Antibacterial Agents
Compounds synthesized from related structures have shown antibacterial activity. For instance, derivatives formed through reactions with aromatic aldehydes and subsequent cyclization have been screened for their efficacy against bacteria, indicating the potential of structurally similar compounds for antimicrobial applications (Solankee & Patel, 2004).
Antioxidant and Anticancer Activities
The synthesis of various fused heterocyclic systems starting from compounds with structural similarities has been explored for chemical and pharmacological activities. These synthesized compounds have been evaluated for their antioxidant and anticancer activities, suggesting potential research avenues for related compounds in exploring novel cancer treatments (Mahmoud, El-Bordany, & Elsayed, 2017).
Serotonin Receptors and PET Imaging
Research involving compounds with piperazine and fluorophenyl components has contributed to the study of serotonin receptors and the development of imaging agents for positron emission tomography (PET). These compounds, serving as radiolabeled antagonists, facilitate the study of neurotransmission and receptor distribution, offering insights into neurological disorders and potential therapeutic targets (Plenevaux et al., 2000).
作用機序
将来の方向性
特性
IUPAC Name |
7-[4-(2-fluorophenyl)piperazine-1-carbonyl]-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O3/c1-35-16-15-29-17-20(24-21(18-29)26(34)32(28-24)19-7-3-2-4-8-19)25(33)31-13-11-30(12-14-31)23-10-6-5-9-22(23)27/h2-10,17-18H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUIUWCSXLKZOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarbohydrazide](/img/structure/B2721998.png)
![3-[2-(But-2-ynoylamino)ethyl]-N,N-dimethylbenzamide](/img/structure/B2722000.png)

![4-(4-chlorophenyl)-4-oxo-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B2722007.png)
![Methyl 3-[(2-amino-3-methylsulfanylpropanoyl)-methylamino]propanoate;hydrochloride](/img/structure/B2722008.png)

![2-(3-fluorophenyl)-N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}acetamide](/img/structure/B2722011.png)





